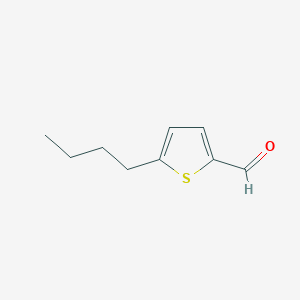

5-Butylthiophene-2-carbaldehyde

説明

Significance of Thiophene (B33073) Heterocycles in Organic Chemistry and Materials Science

Thiophene, a five-membered heterocyclic compound containing a sulfur atom, is a cornerstone of organic chemistry. wisdomlib.orgnumberanalytics.com Its aromatic nature, resulting from the delocalization of pi-electrons across the ring, imparts considerable stability. numberanalytics.com Discovered in the late 19th century, thiophene and its derivatives have become indispensable building blocks in the synthesis of a wide array of organic molecules. numberanalytics.com Their structural similarity to benzene (B151609) allows for their integration into biologically active compounds without a loss of activity, a concept known as bioisosterism. wikipedia.orgslideshare.net

In the realm of materials science, thiophene-based polymers, such as polythiophene, are at the forefront of research into advanced materials. numberanalytics.com These polymers can exhibit high electrical conductivity, making them suitable for applications in electronics, including organic photovoltaics and sensors. numberanalytics.com The versatility of thiophene in undergoing various chemical reactions, such as electrophilic substitution and cross-coupling reactions, further enhances its utility in creating complex and functional materials. numberanalytics.comresearchgate.net The applications of thiophene derivatives extend to pharmaceuticals, agrochemicals, and the development of materials with unique optical and electronic properties. numberanalytics.comnih.govnih.gov

The Role of Aldehyde Functionality in Chemical Synthesis and Functional Material Design

The aldehyde functional group, characterized by a carbonyl group bonded to at least one hydrogen atom, is one of the most reactive and versatile functionalities in organic synthesis. nih.govnumberanalytics.com Aldehydes readily undergo a wide variety of chemical reactions, including nucleophilic additions, oxidations to carboxylic acids, and reductions to primary alcohols. numberanalytics.comsolubilityofthings.comwikipedia.org This reactivity makes them crucial intermediates in the synthesis of complex molecules, including pharmaceuticals like antibiotics and anticancer agents. numberanalytics.com

In the design of functional materials, the aldehyde group serves as a key component for creating advanced polymers. numberanalytics.com Aldehydes can be incorporated into polymer chains through various methods, such as polycondensation and free radical polymerization. numberanalytics.com The presence of aldehyde functionalities allows for the cross-linking of polymer chains, which enhances mechanical strength and thermal stability. numberanalytics.com Furthermore, aldehydes provide reactive sites for the post-polymerization modification of materials, enabling the tailoring of properties for specific applications, such as biocompatible materials for biomedical use and polymers for energy storage and conversion. numberanalytics.com

Research Context and Prospective Applications of 5-Butylthiophene-2-carbaldehyde

This compound, which integrates the significant properties of both the thiophene ring and the aldehyde functional group, is a compound with considerable potential in various research areas. The butyl group enhances its solubility in organic solvents, which is advantageous for its application in solution-processed materials.

The primary research interest in this compound lies in its role as a versatile building block for the synthesis of more complex molecules. The aldehyde group can be readily transformed into other functional groups or used in condensation reactions to create larger conjugated systems. For instance, it can be a precursor in the synthesis of novel thiophene-based polymers and small molecules for applications in organic electronics. The combination of the electron-rich thiophene ring and the electron-withdrawing aldehyde group creates a push-pull system, which can be beneficial for developing materials with interesting photophysical and electronic properties.

Prospective applications of this compound and its derivatives are being explored in the fields of organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). The ability to tune the electronic properties through chemical modification of the aldehyde and the thiophene ring makes it a promising candidate for these technologies. Furthermore, its derivatives are investigated for their potential biological activities, drawing on the established pharmacological importance of thiophene-containing compounds. nih.govnih.gov

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C9H12OS | scbt.comlookchem.comuni.lu |

| Molecular Weight | 168.26 g/mol | scbt.com |

| CAS Number | 98954-25-7 | scbt.comlookchem.com |

| Appearance | Powder or liquid | lookchem.com |

| Purity | 99% | lookchem.com |

| Storage | Store in a dry, dark, and ventilated place | lookchem.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-butylthiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12OS/c1-2-3-4-8-5-6-9(7-10)11-8/h5-7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVJZBWYUBZHTKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(S1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80395360 | |

| Record name | 5-butylthiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98954-25-7 | |

| Record name | 5-butylthiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Insights of 5 Butylthiophene 2 Carbaldehyde

Electrophilic Aromatic Substitution on the Thiophene (B33073) Nucleus

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for aromatic compounds, including thiophene and its derivatives. brainly.in The thiophene ring is generally more reactive towards electrophiles than benzene (B151609) due to the electron-donating nature of the sulfur atom, which can stabilize the intermediate carbocation (arenium ion). numberanalytics.comwikipedia.org

The position of electrophilic attack on the 5-butylthiophene-2-carbaldehyde ring is controlled by the directing effects of the existing butyl and aldehyde substituents. wikipedia.org Substituent groups on an aromatic ring can be classified as either activating or deactivating, and as ortho-, para-, or meta-directing. wikipedia.org

Butyl Group: An alkyl group, such as a butyl group, is an electron-donating group (EDG) through an inductive effect. wikipedia.org It pushes electron density into the thiophene ring, making the ring more nucleophilic and thus more reactive towards electrophiles. libretexts.org Electron-donating groups are typically ortho- and para-directors. wikipedia.orglibretexts.org In the case of a 2-substituted thiophene, this would direct incoming electrophiles to the 3 and 5 positions.

Aldehyde Group (Formyl Group): The aldehyde group (-CHO) is an electron-withdrawing group (EWG) due to the electronegativity of the oxygen atom and resonance effects that pull electron density from the ring. youtube.com Electron-withdrawing groups are deactivating, meaning they decrease the rate of electrophilic substitution compared to the unsubstituted ring. wikipedia.org They are generally meta-directors. wikipedia.org For a 2-substituted thiophene, this would direct an incoming electrophile to the 4-position.

In this compound, these two groups have competing effects. The activating, ortho-para directing butyl group at position 5 would favor substitution at the 4-position. The deactivating, meta-directing aldehyde group at position 2 would also direct an incoming electrophile to the 4-position. Therefore, electrophilic substitution on this compound is expected to occur predominantly at the 4-position of the thiophene ring. For a related compound, 5-phenylthiophene-2-carbaldehyde, electrophilic bromination and nitration have been shown to occur at the 3-position, directed by the electron-withdrawing aldehyde group.

| Substituent | Electronic Effect | Reactivity Effect | Directing Influence |

|---|---|---|---|

| Butyl Group (-C₄H₉) | Electron-Donating (Inductive) | Activating | Ortho, Para-Directing |

| Aldehyde Group (-CHO) | Electron-Withdrawing (Resonance and Inductive) | Deactivating | Meta-Directing |

The thiophene ring is more susceptible to electrophilic attack than benzene. wikipedia.org This heightened reactivity is attributed to the ability of the sulfur atom to stabilize the cationic intermediate formed during the substitution process through its lone pair of electrons. brainly.in However, when compared to other five-membered heterocyclic aromatic compounds, thiophene is less reactive than furan (B31954) and pyrrole. numberanalytics.com

Transformations Involving the Aldehyde Functionality

The aldehyde group in this compound is a versatile functional group that can undergo a variety of chemical transformations.

The carbonyl carbon of the aldehyde group is electrophilic due to the polarity of the carbon-oxygen double bond. byjus.com This makes it susceptible to attack by nucleophiles. Nucleophilic addition is a key reaction of aldehydes and ketones, leading to the formation of a tetrahedral intermediate which is then typically protonated to yield an alcohol. libretexts.orgyoutube.com

Common nucleophiles that react with aldehydes include Grignard reagents (R-MgX) and organolithium compounds (R-Li), which add an alkyl or aryl group to the carbonyl carbon. Hydride reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) add a hydride ion (H⁻), reducing the aldehyde to a primary alcohol. youtube.com For example, the reaction of this compound with a Grignard reagent like methylmagnesium bromide would yield 1-(5-butylthiophen-2-yl)ethanol.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base. wikipedia.orgsigmaaldrich.com this compound can react with compounds like malonic acid or ethyl cyanoacetate (B8463686) in a Knoevenagel condensation to form α,β-unsaturated products. sci-hub.sesciensage.info These reactions are important for carbon-carbon bond formation. sphinxsai.com

Aldol (B89426) Condensation: Aldehydes with α-hydrogens can undergo self-condensation in the presence of a base to form β-hydroxy aldehydes (aldols), which can then dehydrate to form α,β-unsaturated aldehydes. While this compound does not have α-hydrogens, it can participate in crossed aldol condensations with other enolizable aldehydes or ketones.

Chalcone (B49325) Synthesis: Chalcones are α,β-unsaturated ketones that are typically synthesized via a Claisen-Schmidt condensation, which is a type of crossed aldol condensation between an aromatic aldehyde and an acetophenone (B1666503) in the presence of a base. chemrevlett.comjetir.orgnih.gov this compound can react with an appropriate acetophenone to yield a thiophene-containing chalcone derivative. derpharmachemica.com

Oxidation: The aldehyde group of this compound can be readily oxidized to a carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃), and silver oxide (Ag₂O) as in the Tollens' test. The product of this oxidation would be 5-butylthiophene-2-carboxylic acid.

Reduction: The carbonyl group can be reduced to a primary alcohol. This is commonly achieved using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation can also be employed. The reduction of this compound yields 5-butyl-2-thienylmethanol.

| Reaction Type | Reagent/Conditions | Product Type |

|---|---|---|

| Nucleophilic Addition | Grignard Reagents (e.g., CH₃MgBr) | Secondary Alcohol |

| Knoevenagel Condensation | Active Methylene Compound (e.g., Malonic Acid), Base | α,β-Unsaturated Acid/Ester |

| Chalcone Synthesis | Acetophenone, Base | Chalcone (α,β-Unsaturated Ketone) |

| Oxidation | KMnO₄ or CrO₃ | Carboxylic Acid |

| Reduction | NaBH₄ or LiAlH₄ | Primary Alcohol |

Polymerization and Oligomerization Studies of Thiophene Carbaldehydes

The aldehyde functional group on the thiophene ring introduces unique reactivity, influencing how the monomer polymerizes and integrates into larger macromolecular structures. While studies specifically detailing the polymerization of this compound are limited, research on the parent compound, thiophene-2-carbaldehyde (B41791), and other derivatives provides significant insight into the operative mechanisms and strategies.

Acid-Catalyzed Polymerization Mechanisms

The polymerization of thiophene-2-carbaldehyde can be achieved through acid catalysis, representing a distinct pathway from the more common oxidative polymerization of the thiophene ring itself. In this process, the polymerization proceeds at the expense of the aldehyde group, likely through an electrophilic addition mechanism. journalskuwait.org

One study demonstrated a simple and novel method for synthesizing poly(thiophene-2-carbaldehyde) by treating the monomer with concentrated hydrochloric acid in an alcohol solvent, such as methanol. journalskuwait.orgresearchgate.net The reaction proceeds at room temperature over approximately 48 hours, resulting in the formation of a black precipitate. journalskuwait.orgresearchgate.net Characterization of the resulting polymer using FT/IR spectroscopy showed a weakening of the C=O aldehyde peak around 1683 cm⁻¹, indicating its consumption during the polymerization reaction. researchgate.net The final product was a greenish-black powder, insoluble in common solvents, which melts and decomposes at 313 °C. journalskuwait.org The polymer consists of spherical particles with rough surfaces and average diameters around 127 nm. journalskuwait.orgresearchgate.net

| Parameter | Value / Description | Source |

|---|---|---|

| Monomer | Thiophene-2-carbaldehyde | journalskuwait.org |

| Catalyst | Hydrochloric Acid (35.5%) | journalskuwait.orgresearchgate.net |

| Solvent | Methanol | journalskuwait.orgresearchgate.net |

| Temperature | Room Temperature | journalskuwait.orgresearchgate.net |

| Reaction Time | 48 hours | journalskuwait.orgresearchgate.net |

| Product Appearance | Black precipitate / Greenish-black powder | journalskuwait.orgresearchgate.net |

| Melting Point | 313 °C (decomposes) | journalskuwait.org |

Electrochemical Polymerization Strategies

Direct electrochemical polymerization of thiophene-2-carbaldehyde has been found to be unachievable. acs.orgnih.govresearchgate.net This is often due to the high oxidation potential of the monomer and the electronic effects of the aldehyde group, which can inhibit the formation of stable radical cations necessary for polymer chain growth. researchgate.netdtic.mil The oxidation potential of thiophene itself is high (2.0 V), and while electron-donating groups like alkyls can lower it, electron-withdrawing groups can have the opposite effect. dtic.mil

To circumvent this limitation, researchers have developed innovative strategies. One successful approach involves synthesizing a trimer where a central thiophene-aldehyde unit is flanked by two 3,4-ethylenedioxythiophene (B145204) (EDOT) groups. acs.orgnih.govresearchgate.net EDOT is known for its low oxidation potential and facility in forming conductive polymers. This trimeric monomer could then be successfully polymerized both chemically and electrochemically. acs.orgnih.govresearchgate.net The resulting polymer films exhibit strong adhesion to indium tin oxide (ITO) surfaces, demonstrating a practical method for incorporating the aldehyde functionality into an electroactive polymer film. acs.orgnih.gov

| Monomer | Oxidation Potential (V vs. SCE) | Source |

|---|---|---|

| 3-methoxythiophene (MOT) | 1.1 | researchgate.net |

| 3-thiophenemethanol (TM) | 1.5 | researchgate.net |

| 3-thiopheneethanol (TE) | 1.5 | researchgate.net |

| 3-methylthiophene | 1.8 | dtic.mil |

| 3-thiophenecarboxylic acid (TCA) | 1.8 | researchgate.net |

| Thiophene | 2.0 | dtic.mil |

Integration into Conjugated Polymer Architectures

The aldehyde group is highly valuable for post-polymerization modification, making the integration of thiophene carbaldehydes into conjugated polymer backbones a significant area of research. acs.orgnih.gov Such integration allows for the creation of functional materials that can be tailored for specific applications, such as biomedical devices and sensors. frontiersin.org

Modern synthetic strategies for creating these complex architectures rely on organometallic polycondensation reactions. nih.gov Methods like Suzuki-Miyaura, Stille, and Kumada catalyst-transfer polycondensation (KCTP) are instrumental in synthesizing regioregular polythiophenes with well-defined properties. nih.govrsc.org More recently, direct arylation polymerization (DArP) has emerged as a greener, more cost-effective alternative that avoids the need for pre-activated monomers. nih.govrsc.org

Specific examples of integration include:

The EDOT-Trimer Approach : As mentioned, enclosing thiophene-aldehyde between two polymerizable EDOT units creates a monomer suitable for forming conjugated polymers, effectively integrating the aldehyde functionality. acs.orgnih.govresearchgate.net

Macromonomer Synthesis : Another strategy involves creating a macromonomer, such as a thiophene end-functionalized oligo-(D,L-lactide). mdpi.com This electroactive macromonomer can then be polymerized, leading to "hairy-rod" type conjugated polymers where flexible side chains (oligo-lactide) are attached to a rigid conjugated backbone (polythiophene). mdpi.com

Functional Conjugated Acetylenic Polymers : Thiophene units can be incorporated into poly(diethynyl) structures to create conjugated acetylenic polymers (CAPs). nih.gov Tailoring the specific thiophene-based building block within these polymers can introduce active sites for applications like photoelectrochemical water splitting. nih.gov

Mechanistic Investigations of Reaction Pathways

Understanding the reaction mechanisms and the transient species involved is crucial for controlling the synthesis and properties of thiophene-based materials. A reactive intermediate is a short-lived, high-energy molecule that, once formed, quickly converts to a more stable species. libretexts.org Identifying these intermediates helps to elucidate the step-by-step pathway of a reaction. libretexts.orgnih.gov

Elucidation of Reaction Intermediates

While distinguishing intermediates from transition states can be challenging, their existence can often be proven through spectroscopic methods or chemical trapping experiments. libretexts.org For reactions involving thiophene aldehydes and related structures, several key intermediates have been identified or proposed:

Radical Cations : In oxidative polymerization (both chemical and electrochemical), the mechanism is believed to proceed through the formation of thiophene radical cations. dtic.milmdpi.com These electrophilic intermediates are then attacked by neutral monomer units in a successive coupling reaction, leading to the growth of the polymer chain. dtic.milmdpi.com

Carbonyl Ylides : In reactions with diazo compounds, thiophene-2-carbaldehyde can form a carbonyl ylide intermediate. researchgate.net For instance, the reaction of thiophene-2-carbaldehyde with dimethyl diazomalonate, in the presence of certain catalysts, proceeds via a [3+2] cycloaddition involving a carbonyl ylide, which is formed from the aldehyde's carbonyl oxygen and the metal-carbenoid. researchgate.net

Carbenes : The photolytic degradation of related thiophene-S,C-ylides has been shown to cleanly generate carbenes (specifically, dicarbomethoxycarbene), highlighting another type of reactive intermediate that can be accessed from thiophene derivatives. researchgate.net

Kinetic and Thermodynamic Studies of Transformations

Detailed kinetic and thermodynamic studies provide quantitative data on reaction rates, activation energies, and equilibrium positions, offering deeper mechanistic insight. While comprehensive studies for transformations of this compound specifically are not prominent in the literature, research on related thiophene systems provides a valuable framework.

For example, kinetic studies on the electrochemical polymerization of thiophene have shown that the reaction rate is first-order with respect to the monomer concentration. dtic.mil When additives like bithiophene are introduced to facilitate the reaction, the rate becomes 0.5-order in the additive's concentration. dtic.mil This suggests a complex mechanism where the additive plays a catalytic role in the initiation or propagation steps.

| Reactant | Kinetic Order | Condition | Source |

|---|---|---|---|

| Thiophene Monomer | 1 | In the absence of additives | dtic.mil |

| Bithiophene Additive | 0.5 | - | dtic.mil |

| Terthiophene Additive | 0.5 | - | dtic.mil |

More extensive kinetic models have been developed for other transformations, such as the hydrogenolysis of thiophene on Co-Mo/γ-Al₂O₃ catalysts. researchgate.net These models, based on Langmuir-Hinshelwood-Hougen-Watson rate equations, allow for the determination of fundamental parameters like activation energies, enthalpies of adsorption, and Gibbs free energies for the reaction steps. researchgate.net Such rigorous analysis, if applied to the reactions of this compound, would provide a complete picture of its reactivity.

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Butylthiophene 2 Carbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and carbon framework of 5-Butylthiophene-2-carbaldehyde.

Proton NMR (¹H NMR) for Chemical Environment and Connectivity

Proton NMR (¹H NMR) spectroscopy reveals the number of distinct proton environments and their neighboring protons. The ¹H NMR spectrum of this compound displays characteristic signals that can be assigned to the protons of the butyl group and the thiophene (B33073) ring.

The aldehyde proton typically appears as a singlet in the downfield region of the spectrum, around 9.8-10.2 ppm, due to the strong deshielding effect of the adjacent carbonyl group. The protons on the thiophene ring exhibit signals in the aromatic region, with their specific chemical shifts and coupling patterns providing information about their positions relative to the butyl and aldehyde substituents. The protons of the butyl group give rise to signals in the upfield region, with characteristic multiplicities (triplet for the terminal methyl group, and multiplets for the methylene (B1212753) groups) that confirm their connectivity.

Table 1: ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aldehyde-H | ~9.95 | s | - |

| Thiophene-H | ~7.80 | d | ~4.0 |

| Thiophene-H | ~7.22 | d | ~4.0 |

| -CH₂- (alpha to thiophene) | ~2.85 | t | ~7.5 |

| -CH₂- | ~1.70 | m | - |

| -CH₂- | ~1.40 | m | - |

| -CH₃ | ~0.95 | t | ~7.3 |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific NMR instrument used.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum. libretexts.orgopenstax.org

The carbonyl carbon of the aldehyde group is the most deshielded and appears at the lowest field, typically in the range of 180-200 ppm. openstax.org The carbons of the thiophene ring produce signals in the aromatic region (approximately 120-150 ppm), with the carbon atom attached to the electron-withdrawing aldehyde group appearing at a lower field than the others. The four distinct carbon signals of the butyl group are observed in the upfield aliphatic region of the spectrum. oregonstate.edu

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C=O (Aldehyde) | ~183.1 |

| C-2 (Thiophene, attached to CHO) | ~144.0 |

| C-5 (Thiophene, attached to Butyl) | ~155.0 |

| C-3 (Thiophene) | ~136.5 |

| C-4 (Thiophene) | ~126.0 |

| -CH₂- (alpha to thiophene) | ~30.5 |

| -CH₂- | ~33.0 |

| -CH₂- | ~22.5 |

| -CH₃ | ~14.0 |

Note: Chemical shifts are approximate and can vary based on experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques provide further structural detail by showing correlations between different nuclei.

COSY (Correlation Spectroscopy) : A COSY spectrum reveals proton-proton couplings. youtube.comuvic.ca For this compound, this would confirm the connectivity within the butyl chain by showing cross-peaks between adjacent methylene and methyl protons. It would also show the coupling between the two protons on the thiophene ring. researchgate.net

HMQC/HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate directly bonded proton and carbon atoms. columbia.edu An HMQC or HSQC spectrum would definitively assign each carbon signal to its attached proton(s), for instance, linking the thiophene proton signals to their corresponding carbon signals in the ¹³C NMR spectrum. columbia.edulibretexts.org

Infrared (IR) Spectroscopy for Vibrational Mode Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound exhibits several characteristic absorption bands. A strong, sharp peak corresponding to the C=O stretching vibration of the aldehyde is a key feature, typically appearing around 1660-1700 cm⁻¹. The C-H stretching vibrations of the aldehyde proton can be observed as a pair of weak bands around 2720 and 2820 cm⁻¹. Aromatic C-H stretching vibrations from the thiophene ring are expected in the region of 3000-3100 cm⁻¹, while the aliphatic C-H stretching vibrations of the butyl group appear just below 3000 cm⁻¹. The spectrum also shows C=C stretching vibrations for the thiophene ring in the 1400-1600 cm⁻¹ region.

Table 3: Key IR Absorption Bands for this compound

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

|---|---|---|

| C=O Stretch (Aldehyde) | ~1680 | Strong |

| Aromatic C-H Stretch | ~3100 | Medium |

| Aliphatic C-H Stretch | ~2850-2960 | Strong |

| Aldehyde C-H Stretch | ~2720, ~2820 | Weak |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the unambiguous determination of its molecular formula. nih.gov For this compound (C₉H₁₂OS), the expected monoisotopic mass is approximately 168.0606 Da. uni.lu HRMS analysis would confirm this exact mass, distinguishing it from other compounds with the same nominal mass but different elemental compositions. The fragmentation pattern observed in the mass spectrum can also provide further structural information, for example, showing the loss of the butyl group or the formyl group.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 5-bromothiophene-2-carbaldehyde |

| 5-Phenylthiophene-2-carbaldehyde |

| 5-Methylthiophene-2-carboxaldehyde |

| 2,2'-Bithiophene-5-carbaldehyde |

| 5-NITROTHIOPHENE-2-CARBOXALDEHYDE |

| 5-(5-Bromothiophen-2-yl)thiophene-2-carbaldehyde |

Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, which is instrumental in elucidating the structure of a molecule. wikipedia.org In the mass spectrum of this compound, the molecular ion peak [M]⁺• is observed, which corresponds to the molar mass of the compound. The fragmentation of this molecular ion provides valuable structural information. wikipedia.org

The fragmentation process in mass spectrometry involves the breaking of bonds within the molecular ion, leading to the formation of smaller, charged fragments. libretexts.org The pattern of these fragments is characteristic of the molecule's structure. For aldehydes, common fragmentation pathways include the cleavage of bonds adjacent to the carbonyl group. libretexts.org This can result in the loss of a hydrogen atom (M-1) or the formyl group (M-29). miamioh.edu

In the case of this compound, the presence of the butyl group and the thiophene ring introduces additional fragmentation pathways. The fragmentation pattern often shows clusters of peaks that are 14 mass units apart, corresponding to the sequential loss of CH₂ groups from the butyl chain. libretexts.org Alpha-cleavage, the breaking of the C-C bond adjacent to the thiophene ring, is also a common fragmentation pathway for alkyl-substituted thiophenes.

A significant rearrangement reaction that can occur is the McLafferty rearrangement, which is common for molecules containing a carbonyl group and a sufficiently long alkyl chain. wikipedia.org This rearrangement involves the transfer of a gamma-hydrogen atom to the carbonyl oxygen, followed by the cleavage of the alpha-beta bond, leading to the formation of a neutral alkene and a charged enol.

Table 1: Prominent Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

| 168 | [C₉H₁₂OS]⁺• | Molecular Ion |

| 167 | [C₉H₁₁OS]⁺ | Loss of H• (alpha-cleavage at the aldehyde) miamioh.edu |

| 139 | [C₈H₁₁S]⁺ | Loss of CHO• (alpha-cleavage at the aldehyde) miamioh.edu |

| 111 | [C₅H₃OS]⁺ | Cleavage of the butyl group at the alpha-position to the ring |

| 97 | [C₄H₅S]⁺ | McLafferty-type rearrangement or cleavage within the butyl chain |

| 57 | [C₄H₉]⁺ | Butyl cation from cleavage of the bond to the thiophene ring |

| 44 | [C₂H₄O]⁺• | McLafferty rearrangement docbrown.info |

| 29 | [CHO]⁺ | Formyl cation youtube.com |

This table is a representation of expected fragmentation patterns based on general principles of mass spectrometry and may not reflect all observed peaks in an actual spectrum.

Trapped Ion Mobility Spectrometry (TIMS) for Conformational and Size Information

Trapped Ion Mobility Spectrometry (TIMS) is an advanced analytical technique that separates ions based on their size, shape, and charge in the gas phase. bu.educhemrxiv.org This method provides an additional dimension of separation to mass spectrometry, allowing for the differentiation of isomers and conformers that may have the same mass-to-charge ratio. nih.gov In a TIMS device, ions are propelled by a gas flow against a retarding electric field. bu.edu An ion is "trapped" at a position where the force from the gas flow is balanced by the electric field force, and this position is dependent on the ion's mobility. bu.edu

For molecules like this compound, TIMS can provide valuable insights into its three-dimensional structure. The collision cross section (CCS) is a key parameter determined from TIMS experiments, which represents the effective area of the ion as it tumbles and collides with the buffer gas. nih.gov Different conformers of the molecule, arising from the rotation around the single bond connecting the butyl group to the thiophene ring and the bond between the thiophene ring and the aldehyde group, will have distinct CCS values.

The flexibility of the butyl chain allows for multiple conformations in the gas phase. These conformers can be separated by TIMS, providing a distribution of CCS values that reflects the conformational landscape of the molecule. This information is crucial for understanding how the molecule might interact with other molecules or surfaces.

Research on similar thiophene compounds has demonstrated the utility of TIMS in providing structural information that complements mass spectrometry data. nih.gov By correlating the mass-to-charge ratio with the CCS, a more detailed characterization of complex mixtures containing thiophene derivatives can be achieved. nih.gov

Table 2: Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 169.06816 | 135.3 |

| [M+Na]⁺ | 191.05010 | 144.4 |

| [M-H]⁻ | 167.05360 | 139.5 |

| [M+NH₄]⁺ | 186.09470 | 158.7 |

| [M+K]⁺ | 207.02404 | 141.8 |

| [M+H-H₂O]⁺ | 151.05814 | 130.3 |

Data obtained from computational predictions. uni.lu Experimental values may vary.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower energy molecular orbitals to higher energy ones. scholaris.ca The UV-Vis spectrum of a molecule provides information about its electronic structure and the extent of conjugation. nii.ac.jp

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the thiophene ring and the carbonyl group. The thiophene ring itself exhibits strong absorption in the UV region due to π→π* transitions. nii.ac.jp The presence of the aldehyde group, which is a chromophore, conjugated with the thiophene ring leads to a red shift (bathochromic shift) of these absorption bands to longer wavelengths. nii.ac.jp

The electronic transitions in this compound involve the promotion of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals is influenced by the substituents on the thiophene ring. The electron-donating butyl group and the electron-withdrawing aldehyde group both affect the energy levels of the molecular orbitals. scholaris.ca

Solvent polarity can also influence the position of the absorption bands. In more polar solvents, a solvatochromic shift may be observed, where the absorption maximum shifts to either longer (positive solvatochromism) or shorter (negative solvatochromism) wavelengths. This effect provides further information about the nature of the electronic transitions.

Table 3: Expected UV-Vis Absorption Data for Substituted Thiophenes

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) | Transition |

| Thiophene | Hexane | 231 | 7,100 | π→π |

| Thiophene-2-carbaldehyde (B41791) | Ethanol | 260, 285 (sh) | 11,000, 7,500 | π→π |

| 5-Phenylthiophene-2-carbaldehyde | Not specified | Not specified | Not specified | π→π* |

This table provides reference data for related compounds to infer the expected spectral characteristics of this compound. 'sh' denotes a shoulder peak.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions, can be constructed. nih.gov

For this compound, obtaining a single crystal suitable for X-ray diffraction would provide definitive information about its solid-state conformation. This would reveal the planarity of the thiophene ring and the orientation of the butyl and aldehyde substituents relative to the ring. Such structural details are crucial for understanding the packing of the molecules in the crystal lattice and the nature of intermolecular forces, such as π-stacking or hydrogen bonding. acs.org

Table 4: Crystallographic Data for a Related Thiophene Derivative (Thiophene-2-carbaldehyde azine)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 (2) |

| b (Å) | 5.9870 (12) |

| c (Å) | 8.2340 (16) |

| β (°) | 109.95 (3) |

| Volume (ų) | 468.91 (16) |

| Z | 2 |

| Density (calculated) (g/cm³) | 1.487 |

This data is for a related compound and serves as an example of the type of information obtained from X-ray crystallography. nih.gov

Computational Chemistry and Theoretical Investigations of 5 Butylthiophene 2 Carbaldehyde

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying the electronic structure of molecules. Its balance of accuracy and computational cost makes it well-suited for investigating molecules like 5-Butylthiophene-2-carbaldehyde.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental DFT calculation that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy state.

The conformational landscape of this compound is influenced by the rotation around the single bonds, particularly the C-C bond between the thiophene (B33073) ring and the butyl group, and the C-C bond between the ring and the carbaldehyde group. Different rotational isomers, or conformers, can exist, each with a distinct energy. Computational studies on similar substituted thiophenes have shown that the planarity of the molecule is a key factor in its stability. researchgate.netmdpi.com A conformational search can identify various stable conformers and their relative energies. nih.govresearchgate.net For this compound, it is expected that the most stable conformer would have the butyl group arranged to minimize steric hindrance with the thiophene ring and the carbaldehyde group.

Below is a representative table of optimized geometric parameters for the most stable conformer of this compound, as would be predicted by DFT calculations.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length (Å) | C=O | 1.21 |

| Bond Length (Å) | C-S (thiophene) | 1.72 |

| Bond Length (Å) | C-C (thiophene-butyl) | 1.51 |

| Bond Angle (°) | C-C-H (aldehyde) | 120.5 |

| Dihedral Angle (°) | S-C-C-O | 180.0 |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energy Gaps)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. mdpi.comscirp.org A smaller gap suggests that the molecule can be more easily excited and is generally more reactive. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene ring, while the LUMO is likely centered on the electron-withdrawing carbaldehyde group. The butyl group, being an electron-donating alkyl group, would slightly raise the energy of the HOMO. DFT calculations can provide precise energy values for these orbitals.

A representative table of frontier molecular orbital energies is presented below.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.25 |

| LUMO | -2.15 |

| HOMO-LUMO Gap | 4.10 |

Prediction of Global Reactivity Descriptors

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as (ELUMO - EHOMO) / 2.

Electrophilicity Index (ω): A measure of the energy stabilization when the molecule accepts an additional electronic charge. It is calculated as μ2 / (2η), where μ is the chemical potential.

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system. It is calculated as (EHOMO + ELUMO) / 2.

These descriptors are valuable for comparing the reactivity of different molecules and predicting their behavior in chemical reactions. For this compound, these values can be readily calculated from the DFT-derived orbital energies.

A representative table of global reactivity descriptors is shown below.

| Descriptor | Predicted Value (eV) |

|---|---|

| Chemical Hardness (η) | 2.05 |

| Chemical Potential (μ) | -4.20 |

| Electrophilicity Index (ω) | 4.29 |

Simulation and Interpretation of Spectroscopic Data (IR, UV-Vis, NMR)

DFT calculations can simulate various types of spectra, which can then be compared with experimental data to confirm the molecular structure and understand its vibrational and electronic properties. eurjchem.com

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds. For this compound, key predicted peaks would include the C=O stretch of the aldehyde, C-H stretches of the butyl group and thiophene ring, and the characteristic ring vibrations.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic transitions that give rise to UV-Vis absorption. The calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical NMR chemical shifts can be calculated and are highly sensitive to the electronic environment of each nucleus. uzh.ch Comparing calculated and experimental ¹H and ¹³C NMR spectra is a powerful method for structural elucidation. uzh.ch

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule, including its conformational changes and interactions with other molecules, such as solvents or biological macromolecules. rsc.org In an MD simulation, the forces on each atom are calculated, and Newton's equations of motion are used to predict the positions and velocities of the atoms over time. For this compound, MD simulations could be used to explore its conformational flexibility in different environments and to understand how it might interact with other molecules at an atomistic level.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Property Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational approach to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or other physicochemical properties. nih.gov The fundamental principle of QSAR is that the variations in the biological activity of a set of congeneric molecules are dependent on the changes in their molecular features. These features, known as molecular descriptors, can be calculated from the chemical structure and are used to develop predictive models.

For this compound and its analogs, QSAR studies can be instrumental in predicting various properties, such as their potential biological activities (e.g., antimicrobial, anti-inflammatory), toxicity, or pharmacokinetic profiles (absorption, distribution, metabolism, and excretion - ADME). nih.govresearchgate.net The development of a robust QSAR model involves several key steps: the selection of a dataset of molecules with known activities, the calculation of a wide range of molecular descriptors, the selection of the most relevant descriptors, the generation of a mathematical model using statistical methods, and rigorous validation of the model's predictive power. nih.gov

A hypothetical QSAR study for predicting the antibacterial activity of a series of 5-alkylthiophene-2-carbaldehyde derivatives, including this compound, would begin with the synthesis and in vitro testing of these compounds against a specific bacterial strain to determine their minimum inhibitory concentration (MIC). This biological data, typically converted to a logarithmic scale (pMIC), serves as the dependent variable in the QSAR model.

A diverse set of molecular descriptors would then be calculated for each compound in the series. These descriptors quantify different aspects of the molecular structure and can be broadly categorized as:

1D Descriptors: These are the simplest descriptors and include counts of atoms, bonds, and molecular weight.

2D Descriptors: These are derived from the 2D representation of the molecule and describe its topology, connectivity, and electronic properties. Examples include topological indices (e.g., Randić index, Wiener index), electrotopological state (E-state) indices, and constitutional descriptors. nih.govcsmres.co.uk

3D Descriptors: These descriptors are calculated from the 3D coordinates of the atoms in the molecule and provide information about its shape, size, and steric properties. Examples include molecular volume, surface area, and various shape indices. nih.gov

Quantum Chemical Descriptors: Derived from quantum mechanical calculations, these descriptors provide detailed information about the electronic structure of the molecule. Key descriptors include the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and atomic charges. nih.gov

The table below illustrates a selection of hypothetical molecular descriptors that could be calculated for this compound and its analogs for a QSAR study.

| Descriptor Type | Descriptor Name | Hypothetical Value for this compound | Description |

| 1D | Molecular Weight | 168.27 | The sum of the atomic weights of all atoms in the molecule. |

| 2D | Topological Polar Surface Area (TPSA) | 46.53 Ų | The sum of the surface contributions of polar atoms. |

| 2D | Number of Rotatable Bonds | 4 | The number of bonds that allow free rotation around them. |

| 3D | Molecular Volume | 160.5 ų | The volume occupied by the molecule. |

| Quantum Chemical | HOMO Energy | -6.2 eV | Energy of the Highest Occupied Molecular Orbital, related to the ability to donate electrons. |

| Quantum Chemical | LUMO Energy | -1.8 eV | Energy of the Lowest Unoccupied Molecular Orbital, related to the ability to accept electrons. |

| Quantum Chemical | Dipole Moment | 3.5 D | A measure of the overall polarity of the molecule. |

Once the descriptors are calculated, a statistical method is employed to build the QSAR model. Multiple Linear Regression (MLR) is a common technique used to establish a linear relationship between the biological activity and the selected descriptors. nih.gov Other methods like Partial Least Squares (PLS) and various machine learning algorithms can also be used. nih.gov

A hypothetical MLR equation for the antibacterial activity of 5-alkylthiophene-2-carbaldehydes might look like this:

pMIC = c₀ + c₁ × (LogP) + c₂ × (LUMO) + c₃ × (Molecular Volume)

Where:

pMIC is the predicted antibacterial activity.

LogP is the logarithm of the octanol-water partition coefficient, a measure of hydrophobicity.

LUMO is the energy of the Lowest Unoccupied Molecular Orbital.

Molecular Volume is a 3D descriptor.

c₀, c₁, c₂, and c₃ are the regression coefficients determined from the statistical analysis.

The quality and predictive ability of the developed QSAR model are assessed using various statistical parameters. The coefficient of determination (R²) indicates the goodness of fit, while the cross-validated R² (q²) assesses the model's predictive power. nih.gov An external test set of compounds, not used in the model development, is often used to further validate the model's ability to predict the activity of new, untested compounds. nih.gov

The following table presents a hypothetical summary of a QSAR model developed for predicting the antibacterial activity of a series of 5-alkylthiophene-2-carbaldehydes.

| Statistical Parameter | Value | Interpretation |

| R² (Coefficient of Determination) | 0.85 | 85% of the variance in the biological activity is explained by the model. |

| q² (Cross-validated R²) | 0.75 | The model has good predictive ability. |

| F-statistic | 45.6 | The model is statistically significant. |

| Standard Error of Estimate | 0.25 | A measure of the accuracy of the predictions. |

The interpretation of the QSAR model can provide valuable insights into the structure-activity relationships. For instance, a positive coefficient for LogP in the hypothetical equation would suggest that increasing the hydrophobicity of the molecule enhances its antibacterial activity. A negative coefficient for LUMO energy might indicate that a greater ability to accept electrons is favorable for activity. These insights can then guide the design of new, more potent derivatives of this compound.

Advanced Applications in Materials Science and Organic Electronics Involving 5 Butylthiophene 2 Carbaldehyde

Role as Building Blocks for Conjugated Organic Materials

The unique chemical architecture of 5-butylthiophene-2-carbaldehyde makes it an important starting material for creating conjugated organic materials. These materials are characterized by alternating single and double bonds, which facilitate the delocalization of π-electrons, leading to useful electronic and optical properties.

Thiophene (B33073) and its derivatives are fundamental monomers for synthesizing conducting polymers. journalskuwait.orgemarefa.net Polythiophenes, in particular, garner significant attention in research and industry due to their high environmental and thermal stability, as well as their desirable mechanical, electronic, and optical characteristics. journalskuwait.org

The polymerization of thiophene-2-carbaldehyde (B41791) can be achieved through chemical methods, such as using hydrochloric acid as a catalyst in an alcohol solvent. journalskuwait.orgresearchgate.net This process typically involves the consumption of the aldehyde group during polymerization. researchgate.net The resulting poly(thiophene-2-carbaldehyde) is often a dark powder that is insoluble in common organic solvents but may be partially soluble in solvents like acetone, THF, DMF, and DMSO. journalskuwait.org The introduction of an alkyl chain, such as the butyl group in this compound, is a common strategy to improve the solubility of the resulting polymers in organic solvents. This enhanced solubility is critical for solution-based processing and fabrication of thin films for electronic devices.

The properties of polythiophene derivatives are highly dependent on the synthesis method. journalskuwait.org Research on poly(thiophene-2-carbaldehyde) synthesized via acid catalysis has shown the formation of spherical nanoparticles. journalskuwait.orgresearchgate.net Spectroscopic analysis confirms the polymer structure, although significant changes between the monomer and polymer spectrum are not always observed, except for a weakening of the carbonyl peak from the aldehyde group, indicating its involvement in the polymerization process. researchgate.net

| Property | Finding |

|---|---|

| Morphology | Spherical particles with a rough surface, forming clusters. |

| Average Particle Diameter (SEM) | ~127 nanometers |

| Solubility | Insoluble in alcohols, ethers, acetonitrile. Partially soluble in acetone, THF, DMF, DMSO, formic acid. |

| Melting Point | Melts at 313 °C with decomposition. |

Thienothiophenes are fused heterocyclic compounds that serve as important building blocks for organic electronics. mdpi.com They can act as electron-donor units or as π-linkers to facilitate intramolecular charge transfer in push-pull molecules. mdpi.com Thiophene carbaldehydes are valuable starting materials for the synthesis of these complex scaffolds. For instance, 3-bromothiophene-2-carbaldehyde is used in a multi-step synthesis to produce thieno[3,2-b]thiophene. mdpi.com

The functional aldehyde group of this compound allows it to be integrated into thienothiophene structures through various organic reactions. The presence of the butyl group can enhance the solubility and processability of these larger, more complex molecules, which is a critical aspect for their application in electronic devices. The synthesis of novel scaffolds based on thienothiophene connected to other moieties often involves reactions with functionalized thiophenes to create hybrid molecules with specific properties. nih.gov

Development of Organic Semiconductors for Electronic Devices

The semiconducting properties of materials derived from this compound make them suitable for use in a range of organic electronic devices. The ability to tune the electronic properties through chemical modification is a key advantage of organic semiconductors.

Organic Field-Effect Transistors (OFETs) are fundamental components of modern flexible and low-cost electronics. researchgate.netrsc.org Thiophene-based materials are among the most studied organic semiconductors for OFET applications. jics.org.br Alkylated thiophene-carbaldehydes are frequently used as key starting materials for the synthesis of organic semiconductors for OFETs. mdpi.com

The performance of an OFET is largely determined by the properties of the organic semiconductor layer, including charge carrier mobility and the on/off current ratio. researchgate.net The introduction of alkyl chains, such as the butyl group in this compound, influences the molecular packing in the solid state, which in turn affects the charge transport properties of the material. Furthermore, the aldehyde group provides a reactive site for further chemical modifications to fine-tune the electronic energy levels and enhance device performance. The development of multifunctional OFETs, such as those that are photo-responsive, often involves incorporating specific molecular units, which can be derived from functionalized thiophenes, into the semiconductor material. rsc.org

| Component/Concept | Relevance to OFETs | Reference |

|---|---|---|

| Alkylated Thiophene-carbaldehydes | Serve as key starting materials for organic semiconductors used in OFETs. | mdpi.com |

| Polythiophenes (e.g., P3HT) | Widely used as the active semiconductor layer in OFETs due to good mobility and stability. | jics.org.br |

| Organic-2D Heterostructures | Combining organic semiconductors with 2D materials can optimize film morphology and electronic structure, enhancing OFET performance. | frontiersin.org |

| Flexible OFETs | Thiophene-based polymers are suitable for flexible devices due to their mechanical properties and processability. | rsc.org |

Polymers and small molecules derived from functionalized thiophenes are extensively used in organic photovoltaics and light-emitting applications. journalskuwait.org Thiophene derivatives are employed in the active layers of Organic Solar Cells (OSCs) and as components in Organic Light-Emitting Diodes (OLEDs) due to their favorable electronic and optical properties. journalskuwait.orgmdpi.com

In OSCs, thiophene-based polymers often serve as the electron donor material in the bulk heterojunction active layer. researchgate.netrsc.org The butyl group on the thiophene ring enhances solubility, allowing for better blending with acceptor materials and facilitating the formation of an optimal film morphology for efficient charge separation and transport. journalskuwait.org

In OLEDs, derivatives of thiophene can be incorporated into various layers, including the hole-transporting layer (HTL) or the emissive layer itself. nih.gov The aldehyde functionality of this compound allows for the synthesis of more complex molecules, such as substituted carbazoles or other heterocyclic systems, which are known for their excellent charge transport and electroluminescent properties. nih.gov The ability to modify the molecular structure enables the tuning of the emission color and efficiency of the resulting OLED devices.

Precursors for Functional Materials with Tunable Properties

This compound is a versatile precursor for a wide array of functional materials whose properties can be precisely tuned. The aldehyde group is a key functional handle that allows for a variety of chemical transformations, including condensations, oxidations, reductions, and participation in multi-component reactions. mdpi.com

This reactivity allows chemists to build complex molecular architectures with specific functions. For example, it can be used to synthesize push-pull chromophores for nonlinear optical applications or to create ligands for metal complexes with interesting catalytic or photophysical properties. The butyl group ensures that these often large and complex molecules remain soluble and processable. The combination of a reactive aldehyde and a solubilizing alkyl chain on a stable, electron-rich thiophene core makes this compound a valuable platform for developing new materials with properties tailored for applications in materials science, electronics, and beyond. mdpi.comnih.gov

Design of Fluorescent Probes and Sensors

The development of fluorescent probes and sensors for the detection of various analytes is a burgeoning field of research. Thiophene-based molecules are particularly attractive for this purpose due to their strong luminescence properties. The aldehyde functionality of this compound serves as a key reactive site for the synthesis of such sensors.

Detailed research findings indicate that the aldehyde group can readily undergo condensation reactions with amines to form Schiff bases. This reaction is a cornerstone in the design of "turn-on" or "turn-off" fluorescent sensors. For instance, a sensor molecule can be designed where the fluorescence is initially quenched. Upon reaction of the aldehyde with a target analyte (or a species that subsequently binds the analyte), a conformational change or an alteration in the electronic properties of the molecule can lead to a significant increase in fluorescence intensity.

While specific studies on this compound as a direct fluorescent probe are not extensively documented, the principles are well-established with analogous thiophene derivatives. For example, thiophene-based sensors have been successfully developed for the detection of metal ions like Hg²⁺. consensus.app The introduction of different substituents on the thiophene ring can modulate the electronic properties and thus the sensing behavior. consensus.app The electron-donating nature of the butyl group in this compound is expected to influence the photophysical properties of any derived sensor, potentially enhancing its sensitivity or shifting its emission wavelength.

Two-photon fluorescent probes, which can be excited by near-infrared light for deeper tissue imaging, have also been developed from thiophene-aldehyde precursors. mdpi.com This highlights a potential avenue for the application of this compound in the development of advanced bio-imaging agents.

| Sensor Design Principle | Role of this compound | Potential Analytes | Detection Mechanism |

| Schiff Base Formation | Provides the aldehyde functionality for reaction with amines. | Metal ions, anions, biomolecules | Chelation-enhanced fluorescence, photoinduced electron transfer (PET) |

| π-Conjugated Systems | Acts as a building block for larger conjugated molecules. | Explosives, volatile organic compounds | Fluorescence quenching |

| Aggregation-Induced Emission (AIE) | Can be incorporated into AIE-active molecules. | Various analytes | Restriction of intramolecular rotation |

Synthesis of Chelator Ligands for Ion Sensing

The aldehyde group of this compound is a versatile handle for the synthesis of chelating ligands capable of selectively binding to metal ions. The formation of Schiff bases with various amine-containing molecules can generate polydentate ligands that can encapsulate metal ions within a coordination complex.

A notable example, though not involving the butyl derivative, is the synthesis of a dipodal chelator ligand from thiophene-2-carbaldehyde for the enhanced sensing of Fe²⁺ ions. nih.govorientjchem.org In this design, the thiophene units act as binding sites, and the imine linkages formed from the aldehyde are crucial for the ligand's structure. nih.govorientjchem.org The resulting complex with Fe²⁺ exhibited a high binding constant, demonstrating the efficacy of this approach. nih.govorientjchem.org

Following this established methodology, this compound can be reacted with polyamines to create ligands with a pre-organized cavity for specific metal ions. The butyl group, being electron-donating, can increase the electron density on the thiophene ring, potentially enhancing the coordinating ability of the sulfur atom and influencing the stability and selectivity of the resulting metal complex. The stability of such complexes is a critical factor in their application, whether for sensing or other purposes like chelation therapy. nih.gov

| Ligand Type | Synthetic Strategy | Target Ions | Key Features |

| Schiff Base Ligands | Condensation with diamines or polyamines. | Transition metal ions (e.g., Fe²⁺, Cu²⁺, Zn²⁺) | Tunable coordination geometry, potential for colorimetric or fluorometric sensing. |

| Podands | Reaction with molecules containing multiple binding sites. | Alkali and alkaline earth metal ions | Flexible structure to accommodate different ion sizes. |

Photoactive and Optoelectronic Materials

Thiophene-based conjugated polymers are at the forefront of research in organic electronics due to their excellent charge transport properties and processability. raco.cat this compound can serve as a valuable monomer or a precursor for monomers in the synthesis of photoactive and optoelectronic materials.

The aldehyde group can be utilized in various polymerization reactions, such as Knoevenagel or Wittig reactions, to extend the π-conjugated system. The resulting polymers can exhibit interesting optical and electronic properties, making them suitable for applications in:

Organic Light-Emitting Diodes (OLEDs): The emission color and efficiency of a light-emitting polymer can be tuned by modifying the chemical structure of the repeating units. raco.cat The incorporation of this compound-derived units could lead to new materials with specific emission characteristics.

Organic Photovoltaics (OPVs): The performance of organic solar cells is highly dependent on the energy levels and morphology of the active layer materials. The butyl group on the thiophene ring can improve the solubility of the resulting polymers, which is beneficial for solution-based processing of solar cells.

Organic Field-Effect Transistors (OFETs): The charge carrier mobility in OFETs is influenced by the molecular packing and electronic coupling between polymer chains. The butyl side chains can affect the intermolecular organization and, consequently, the transistor performance.

While direct polymerization of thiophene-aldehyde can be challenging, it can be incorporated into a trimer system with other thiophene derivatives like EDOT to facilitate successful polymerization. researchgate.net This approach allows for the creation of semiconducting polymers that retain the reactive aldehyde functionality. researchgate.net

Strategies for Post-Synthetic Functionalization of Materials

The presence of the aldehyde group in materials derived from this compound opens up a wide range of possibilities for post-synthetic modification, allowing for the fine-tuning of material properties for specific applications.

Leveraging Aldehyde Reactivity for Polymer Modification

Once this compound is incorporated into a polymer backbone, the aldehyde group acts as a reactive handle for further functionalization. researchgate.netacs.org This allows for the covalent attachment of various molecules to the polymer chain, a strategy that is often more straightforward than synthesizing a complex monomer from scratch.

This post-polymerization modification can be used to:

Introduce new functionalities: For example, fluorescent dyes, bioactive molecules, or cross-linking agents can be grafted onto the polymer. researchgate.net

Tune solubility and processability: The attachment of different side chains can alter the polymer's solubility in various solvents.

Create responsive materials: By attaching molecules that respond to external stimuli (e.g., pH, light, temperature), smart materials can be developed.

A study on aldehyde-functionalized EDOT polymers demonstrated that the aldehyde group could be effectively used for cross-linking with ethylenediamine (B42938) and for grafting fluorescent polyamine nanoparticles onto the surface of a film. researchgate.net This underscores the potential of aldehyde-bearing polymers for creating functional surfaces and materials.

Tailoring Electronic Properties through Substituent Effects

The electronic properties of thiophene-based materials are highly sensitive to the nature of the substituents on the thiophene ring. The butyl group at the 5-position of this compound plays a significant role in modulating these properties.

The butyl group is an electron-donating group (EDG) due to the inductive effect. The presence of this EDG increases the electron density of the thiophene ring, which in turn affects the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Generally, EDGs tend to raise the HOMO energy level, which can lead to a reduction in the bandgap of the material.

This tuning of electronic properties is crucial for optimizing the performance of organic electronic devices:

In OPVs , a higher HOMO level of the donor polymer can lead to a larger open-circuit voltage.

In OLEDs , the bandgap determines the color of the emitted light.

In OFETs , the energy levels influence the efficiency of charge injection from the electrodes.

Research on arylthiophene derivatives has shown that electron-donating and electron-withdrawing groups have a substantial influence on their biological and electronic properties. nih.gov Therefore, the butyl group in this compound is a key determinant of the characteristics of any resulting material.

| Property | Effect of the Butyl Group (Electron-Donating) | Impact on Application |

| HOMO Energy Level | Tends to increase. | Can improve open-circuit voltage in OPVs. |

| Bandgap | May decrease. | Can red-shift absorption and emission spectra, affecting color in OLEDs and light harvesting in OPVs. |

| Solubility | Increases in organic solvents. | Improves processability for device fabrication. |

| Molecular Packing | Influences intermolecular interactions. | Affects charge carrier mobility in OFETs. |

Structure Activity Relationships Sar in 5 Butylthiophene 2 Carbaldehyde Derivatives

Influence of Substituent Position and Nature on Chemical Reactivity

The chemical reactivity of the thiophene (B33073) ring is significantly modulated by its substituents. Thiophene itself is an aromatic heterocycle that is more reactive towards electrophilic substitution than benzene (B151609). nih.govuoanbar.edu.iq The presence of both an activating group (butyl) and a deactivating group (aldehyde) on the 5-Butylthiophene-2-carbaldehyde ring creates a nuanced reactivity profile. The C5 butyl group, being an alkyl group, is an ortho-para director and activates the ring towards electrophilic attack through an inductive effect. Conversely, the C2 aldehyde group is a meta director and deactivates the ring due to its electron-withdrawing resonance effect.

In 2,5-disubstituted thiophenes like this compound, the positions adjacent to the sulfur atom (C2 and C5) are the most reactive. wikipedia.org With these positions occupied, any further electrophilic substitution would be directed to the C3 or C4 positions. The final regiochemical outcome of such a reaction would depend on the balance between the activating effect of the butyl group favoring the C4 position and the deactivating effect of the aldehyde group, which would also disfavor substitution at the adjacent C3 position.

The butyl substituent at the C5 position primarily influences the thiophene ring's reactivity through steric and electronic effects. While the n-butyl group is a straight-chain alkyl group, its isomers—sec-butyl, isobutyl, and tert-butyl—introduce varying degrees of steric bulk. wikipedia.org

n-Butyl: This isomer presents the least steric hindrance among the butyl groups. Its primary effect is electronic, donating electron density to the ring via induction, thereby activating it.

sec-Butyl and Isobutyl: These isomers introduce more steric bulk closer to the ring, which can begin to influence the approach of reactants to the nearby C4 position.

tert-Butyl: The tert-butyl group is exceptionally bulky and exerts a significant steric effect, known as the tert-butyl effect. wikipedia.org This bulk can sterically hinder reactions at the adjacent C4 position and can also influence the conformation of the aldehyde group at the C2 position. This steric hindrance can be leveraged for kinetic stabilization of the molecule. wikipedia.org While the tert-butyl group is an ortho-para director, its steric bulk often leads to a predominance of the para-substituted product in electrophilic aromatic substitution reactions due to the blocking of the ortho position. stackexchange.com

The fixed position of the butyl group at C5 is crucial. If it were at the C3 position, it would direct incoming electrophiles primarily to the C2 and C5 positions, leading to different substitution patterns and, consequently, different biological activities.

The aldehyde group at the C2 position is a versatile functional handle that directs a wide array of chemical transformations. nih.gov As an electron-withdrawing group, it deactivates the thiophene ring towards electrophilic attack but also serves as a key site for nucleophilic reactions. smolecule.com The reactivity of the aldehyde allows for the synthesis of a diverse library of derivatives for SAR studies.

Key transformations of the aldehyde group include:

Oxidation: The aldehyde can be readily oxidized to a carboxylic acid (5-butylthiophene-2-carboxylic acid), introducing a new functional group with different electronic and hydrogen-bonding properties.

Reduction: Reduction of the aldehyde yields a primary alcohol ( (5-butylthiophen-2-yl)methanol), which can be a precursor for esters and ethers. smolecule.com

Condensation Reactions: The aldehyde can react with amines to form imines (Schiff bases) or with activated methylene (B1212753) compounds in Knoevenagel or similar condensation reactions. smolecule.comsmolecule.com

Nucleophilic Addition: The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles such as Grignard reagents or organolithium compounds, leading to the formation of secondary alcohols. smolecule.com

These transformations are fundamental in modifying the molecule's polarity, size, and hydrogen-bonding capability, which are critical parameters in SAR studies.

Interactive Table 1: Chemical Transformations of the Aldehyde Group

| Reaction Type | Reagent Example | Product Functional Group |

|---|---|---|

| Oxidation | KMnO₄, H₂CrO₄ | Carboxylic Acid |

| Reduction | NaBH₄, LiAlH₄ | Primary Alcohol |

| Condensation | Primary Amine (R-NH₂) | Imine (Schiff Base) |

| Wittig Reaction | Phosphonium Ylide | Alkene |

| Grignard Reaction | R-MgBr | Secondary Alcohol |

Interplay of Electronic and Steric Effects on Molecular Properties

The molecular properties of this compound are governed by a delicate balance of electronic and steric effects originating from its two substituents.

Electronic Effects: The butyl group at C5 is electron-donating (+I effect), which increases the electron density of the thiophene ring, making it more susceptible to electrophilic attack than an unsubstituted ring. The aldehyde group at C2 is strongly electron-withdrawing (-M and -I effects), which decreases the ring's electron density. This push-pull electronic arrangement results in a significant dipole moment and influences the molecule's frontier molecular orbitals (HOMO and LUMO), which are key in determining reactivity and interaction with biological receptors.

Steric Effects: The primary steric influence comes from the butyl group. As discussed, the bulkiness of its isomers can shield adjacent positions on the ring and affect the orientation of the aldehyde group. wikipedia.org This steric hindrance can impact reaction rates and the ability of the molecule to fit into a specific binding pocket of a protein, a crucial factor in drug design. Studies on other substituted thiophenes have shown that steric strain between adjacent groups can significantly affect the kinetic and thermodynamic properties of the molecule. rsc.org

Comparative SAR Studies with Isomeric Thiophene Aldehydes and Related Heterocycles

To understand the unique SAR of this compound, it is useful to compare it with its isomers and with analogous aldehydes of other five-membered heterocycles like furan (B31954) and pyrrole.

The position of the substituents on the thiophene ring is critical. For instance, moving the butyl group to the C4 position (to give 4-butylthiophene-2-carbaldehyde) would alter the electronic and steric environment. The activating effect of the butyl group would now more strongly influence the C3 and C5 positions. A study on 4-arylthiophene-2-carbaldehydes demonstrated that substituents at the C4 position significantly impact biological activities such as antibacterial and antioxidant properties. nih.gov

When comparing with other heterocycles, the nature of the heteroatom plays a defining role in the ring's aromaticity and reactivity. imperial.ac.uk

Reactivity Order: The general order of reactivity towards electrophilic substitution is Pyrrole > Furan > Thiophene > Benzene. uoanbar.edu.iqquora.com

Aromaticity Order: The order of aromaticity, based on resonance energy, is generally Benzene > Thiophene > Pyrrole > Furan. uoanbar.edu.iq

Furan is less aromatic and more reactive than thiophene because oxygen is more electronegative than sulfur, holding its lone pair more tightly and thus participating less effectively in aromatic delocalization. quora.compharmaguideline.com Pyrrole is highly reactive because the nitrogen atom is less electronegative than oxygen and readily donates its lone pair to the aromatic system. pharmaguideline.com These differences in reactivity and aromaticity mean that a furan-based analogue of this compound would likely exhibit different chemical stability and biological activity. For example, furan-2-carboxaldehyde and thiophene-2-carboxaldehyde can both undergo condensation reactions, but the differing electronics of the rings can lead to variations in reaction rates and product stability. nih.gov

Interactive Table 2: Comparative Properties of 5-Membered Heterocycles

| Heterocycle | Aromaticity (Resonance Energy, kJ/mol) | Relative Reactivity vs. Benzene | Heteroatom Electronegativity (Pauling Scale) |

|---|---|---|---|

| Thiophene | ~122 | More Reactive | 2.58 |

| Furan | ~68 | More Reactive than Thiophene | 3.44 |

| Pyrrole | ~90 | Most Reactive | 3.04 |

| Benzene | ~152 | Baseline | N/A |

Computational Approaches to Predictive SAR Modeling

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling and Density Functional Theory (DFT), are powerful tools for predicting the biological activity of thiophene derivatives and rationalizing their SAR. researchgate.net